

Application Notes and Protocols for ID-8 Mouse Ovarian Cancer Cell Line

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The **ID-8** cell line is a widely utilized murine model for epithelial ovarian cancer. Originating from C57BL/6 mouse ovarian surface epithelial cells that spontaneously transformed after extended in vitro passaging, these cells are instrumental in preclinical research.[1] A key advantage of the **ID-8** model is its syngeneic nature, allowing for the study of ovarian cancer in the context of a fully immunocompetent host, which is crucial for immuno-oncology research.[2] [3] When injected intraperitoneally into C57BL/6 mice, **ID-8** cells form tumors and ascites, closely mimicking advanced human ovarian cancer.[1][2][4] This cell line is a valuable tool for investigating tumor progression, metastasis, and the tumor microenvironment, as well as for evaluating novel therapeutic strategies.[1]

Cell Line Characteristics



Characteristic	Description
Organism	Mouse (Mus musculus)
Strain	C57BL/6
Tissue of Origin	Ovary
Cell Type	Epithelial-like
Growth Properties	Adherent
Morphology	Elongated, scattered adherent clusters.[4]
Biosafety Level	1

Cell Culture Protocol Required Materials

- Growth Medium:
 - High Glucose DMEM
 - 4% Fetal Bovine Serum (FBS)
 - 1X Insulin-Transferrin-Selenium (ITS)
 - 1X Penicillin-Streptomycin (optional)
- Reagents for Passaging:
 - Phosphate-Buffered Saline (PBS), sterile
 - o 0.25% Trypsin-EDTA or Accutase
- Cryopreservation Medium:
 - Complete growth medium
 - 10% Dimethyl Sulfoxide (DMSO)



- Culture Vessels:
 - T225 or other appropriate tissue culture flasks
 - 96-well plates for assays

Thawing of Cryopreserved Cells

- Rapidly thaw the vial of frozen cells in a 37°C water bath until a small amount of ice remains.
- Disinfect the outside of the vial with 70% ethanol.
- In a sterile laminar flow hood, transfer the cell suspension to a 15 mL conical tube containing
 8-9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at 300 x g for 3-5 minutes.[4]
- Aspirate the supernatant containing the cryoprotectant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to an appropriate culture flask (e.g., T225). It is recommended to start with a larger flask as **ID-8** cells proliferate rapidly.[4]
- Incubate at 37°C in a humidified atmosphere with 5% CO2.

Routine Maintenance and Passaging

- Culture cells at 37°C in a humidified incubator with 5% CO2.
- Change the medium every 2-3 days.
- When cells reach 80-90% confluency, they are ready for passaging.
- Aspirate the culture medium and wash the cell monolayer twice with sterile PBS.
- Add a sufficient volume of Trypsin-EDTA or Accutase to cover the cell monolayer (e.g., 10 mL for a T225 flask) and incubate at 37°C for 3-5 minutes, or until cells detach.[4]
- Neutralize the trypsin by adding an equal volume of complete growth medium.



- Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 3-5 minutes.
- Discard the supernatant and resuspend the cell pellet in fresh growth medium.
- Plate the cells at a split ratio of 1:10 to 1:20 into new culture flasks.[4] ID-8 cells can be passaged for approximately 10 passages without significant changes in their characteristics.
 [4]

Cryopreservation

- Follow steps 4-9 of the passaging protocol.
- Resuspend the cell pellet in cold cryopreservation medium (complete growth medium with 10% DMSO) at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
- Aliquot the cell suspension into cryovials.
- Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C overnight.
- Transfer the vials to liquid nitrogen for long-term storage.

Experimental Protocols Proliferation Assay (CCK-8)

This protocol is adapted from a general Cell Counting Kit-8 (CCK-8) protocol and a study that used **ID-8** cells.[4][5][6][7]

- Seed 2,000-5,000 **ID-8** cells per well in 100 μ L of complete growth medium in a 96-well plate.
- Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
- Replace the medium with 100 µL of fresh medium containing the desired concentrations of the test substance. Include appropriate vehicle controls.
- Incubate for the desired time period (e.g., 24, 48, 72 hours).



- Add 10 μL of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Cell viability is proportional to the absorbance.

Transwell Migration Assay

This protocol is based on a general Transwell migration assay and a study that utilized **ID-8** cells.[4][8][9]

- Seed **ID-8** cells in a 6-well plate and grow to 80-90% confluency.
- Starve the cells in serum-free medium for 12-24 hours prior to the assay.
- Resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁵ to 2 x 10⁵ cells/mL.
- Add 200 μL of the cell suspension to the upper chamber of a Transwell insert (8 μm pore size).
- In the lower chamber, add 600 μ L of complete growth medium (containing 10% FBS as a chemoattractant).
- Incubate the plate at 37°C and 5% CO2 for 8-24 hours.
- After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15-20 minutes.
- Stain the cells with 0.1% crystal violet for 20-30 minutes.
- Gently wash the inserts with PBS.
- Count the number of migrated cells in several random fields under a microscope.



In Vivo Tumor Model

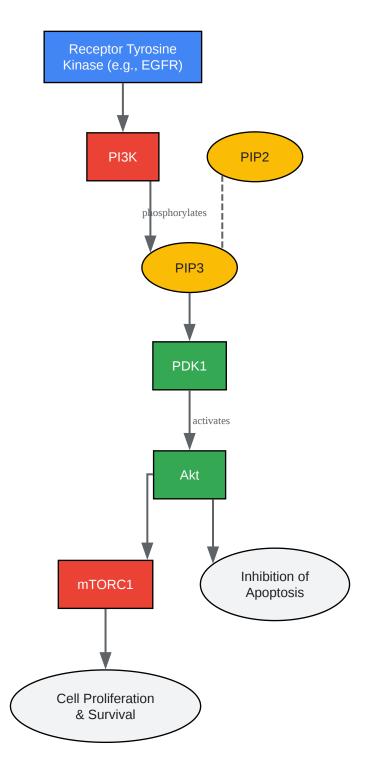
This protocol describes the intraperitoneal injection of **ID-8** cells to establish a tumor model in C57BL/6 mice.

- Culture **ID-8** cells to 80-90% confluency.
- Harvest the cells using Trypsin-EDTA and wash twice with sterile PBS.
- Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL.
- Inject 0.5 mL of the cell suspension (5 x 10⁶ cells) intraperitoneally into 6-8 week old female C57BL/6 mice.
- Monitor the mice for signs of tumor development, such as abdominal distention due to ascites formation. Tumor growth can be monitored using bioluminescence imaging if luciferase-expressing ID-8 cells are used.[10]
- Tumors and ascites typically develop within several weeks.

Signaling Pathways and Experimental Workflows PI3K/Akt Signaling Pathway in Ovarian Cancer

The PI3K/Akt signaling pathway is frequently hyperactivated in ovarian cancer and plays a crucial role in cell proliferation, survival, and drug resistance.[11]





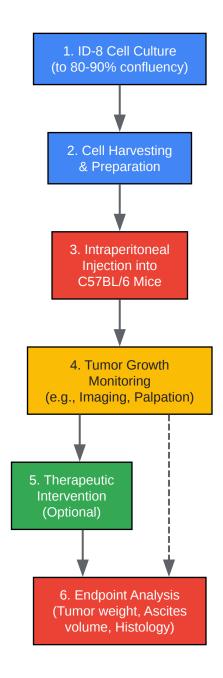
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Caption: PI3K/Akt signaling pathway in ovarian cancer.

Experimental Workflow for In Vivo Studies



The following diagram outlines a typical workflow for conducting in vivo studies using the **ID-8** cell line.



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Caption: Workflow for an in vivo **ID-8** tumor model experiment.

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